
Biphenyl-3,4'-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenyl-3,4’-dicarbaldehyde is a chemical compound with the molecular formula C14H10O2 . It has an average mass of 210.228 Da and a monoisotopic mass of 210.068085 Da .
Synthesis Analysis
Biphenyl-3,4’-dicarbaldehyde can be synthesized through various methods. For instance, it can be prepared by the self-condensation of bifunctional monomers . In another method, it was synthesized by heating 4,6-dichloro-1,3,5-triazin derivatives with a solution of o-dichlorobenzene (ODCB) with AlCl3, followed by adding a biphenyl solution of ODCB .Molecular Structure Analysis
The molecular structure of Biphenyl-3,4’-dicarbaldehyde consists of two benzene rings linked at the [1,1’] position . It has two hydrogen bond acceptors, no hydrogen bond donors, and three freely rotating bonds .Chemical Reactions Analysis
Biphenyl-3,4’-dicarbaldehyde can participate in various chemical reactions. For example, it can undergo condensation with a dialdehyde longer than terephthalaldehyde (TPA) to produce dual-pore covalent organic frameworks (COFs) with larger pore sizes .Physical And Chemical Properties Analysis
Biphenyl-3,4’-dicarbaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 391.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.1±3.0 kJ/mol and a flash point of 146.8±22.9 °C . Its index of refraction is 1.643, and it has a molar refractivity of 64.4±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Covalent Organic Frameworks (COFs)
- Application : Biphenyl-3,4’-dicarbaldehyde serves as a building block for 2D COFs. These frameworks find applications in gas storage, separation, sensing, catalysis, drug delivery, energy storage, and optoelectronic devices .
Heteropore COFs with Hierarchical Porosity
Functionalized Biphenyl Derivatives in Medicinal Chemistry
- Biological and Medicinal Applications :
Polychlorinated Biphenyls (PCBs)
- Applications :
Morita-Baylis-Hillman (MBH) Reactions
- Applications : These derivatives can be further transformed, leading to diverse structures with potential applications .
Precursor for Tripodal Salicylaldehyde
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of [1,1’-Biphenyl]-3,4’-dicarbaldehyde, also known as Biphenyl-3,4’-dicarbaldehyde, are the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) . These proteins play a crucial role in the immune system’s response to cancer cells. By targeting these proteins, Biphenyl-3,4’-dicarbaldehyde can potentially influence the immune system’s ability to recognize and destroy cancer cells .
Mode of Action
Biphenyl-3,4’-dicarbaldehyde interacts with its targets, PD-1 and PD-L1, by inhibiting their interaction . This inhibition can prevent the suppression of the immune response against cancer cells, allowing the immune system to more effectively attack and destroy these cells .
Biochemical Pathways
The action of Biphenyl-3,4’-dicarbaldehyde affects the PD-1/PD-L1 pathway . This pathway is involved in the immune system’s response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, Biphenyl-3,4’-dicarbaldehyde can enhance the immune system’s ability to recognize and destroy cancer cells .
Pharmacokinetics
It is known that small molecule inhibitors like biphenyl-3,4’-dicarbaldehyde generally have advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
The molecular and cellular effects of Biphenyl-3,4’-dicarbaldehyde’s action primarily involve the enhancement of the immune system’s response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, Biphenyl-3,4’-dicarbaldehyde can prevent the suppression of the immune response, allowing the immune system to more effectively recognize and destroy cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Biphenyl-3,4’-dicarbaldehyde. It is generally understood that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of many chemical compounds .
Eigenschaften
IUPAC Name |
3-(4-formylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIGOKCIGYXXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-3,4'-dicarbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[1-(thiadiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2718942.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2718943.png)
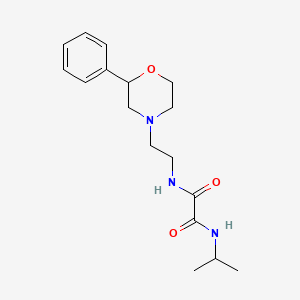
![N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2718945.png)
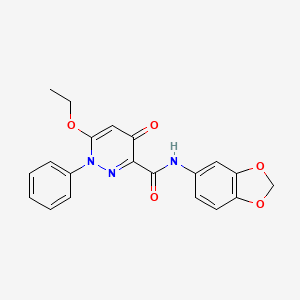
![[2-[(2-methoxybenzoyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718949.png)
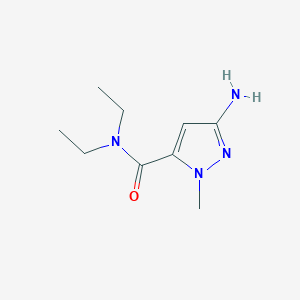
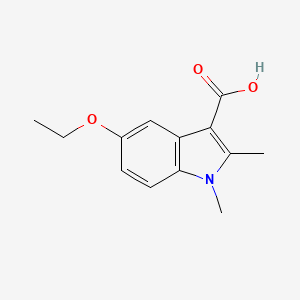
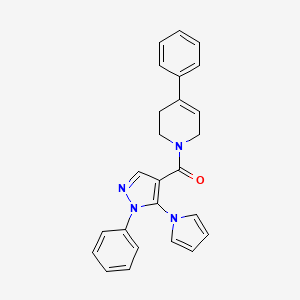
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2718954.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2718955.png)

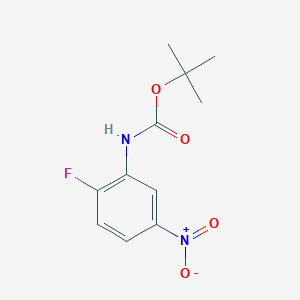
![ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718965.png)